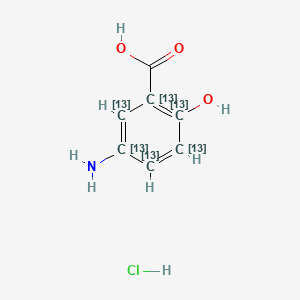

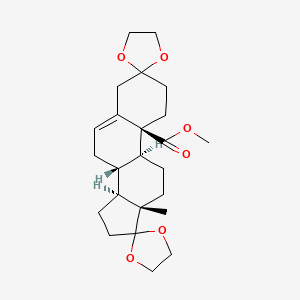

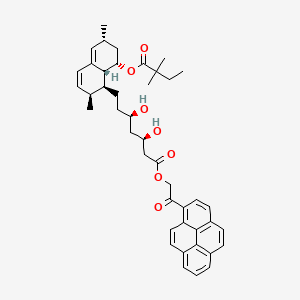

![molecular formula C29H31N3O2 B563658 tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate CAS No. 327160-17-8](/img/structure/B563658.png)

tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate” is a compound with the molecular formula C29H31N3O2 . It has a molecular weight of 453.6 g/mol . The compound is also known by several synonyms, including Nalpha-Boc-Nt-trityl Histamine and tert-butyl N-[2-(1-tritylimidazol-4-yl)ethyl]carbamate .

Molecular Structure Analysis

The compound has a complex structure that includes a tert-butyl group, an imidazole ring, and a trityl group . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has an XLogP3-AA value of 5.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has nine rotatable bonds .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis of Novel Compounds : A series of novel compounds were synthesized using tert-butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate, leading to the development of new derivatives with potential antibacterial activity. These compounds were characterized using various analytical and spectral techniques (Prasad, 2021).

- Crystallographic Studies : Carbamate derivatives, including tert-butyl variants, have been structurally characterized using single crystal X-ray diffraction. This research provides insights into the molecular environments and interactions within these compounds, contributing to our understanding of their structural properties (Das et al., 2016).

Catalysis and Chemical Reactions

- Catalytic Activity : Research involving tert-butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate has explored its role in catalysis. The study of N-Heterocyclic Carbene-Amide Rhodium(I) Complexes, for instance, provides insights into structures, dynamics, and catalytic applications of these compounds (Busetto et al., 2011).

Material Science and Organic Chemistry

- Synthetic Applications : The compound has been used in the synthesis of various organic molecules. Research on synthetic and crystallographic studies of related compounds highlights its role in the development of new materials and its significance in organic chemistry (Kant et al., 2015).

- Reactivity and Formation of New Compounds : Studies have focused on the reactivity of similar compounds, leading to the formation of novel materials. This includes the synthesis of unique carbamate derivatives and investigation of their properties (Evans et al., 2019).

Electronics and Luminescence

- Application in OLEDs : Research on derivatives containing imidazole moieties, similar to tert-butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate, indicates their potential use in organic light-emitting diodes (OLEDs), highlighting their significance in electronic and photophysical applications (Liu et al., 2021).

作用機序

Mode of Action

Without specific information on the target of Nalpha-Boc-Nt-tritylhistamine, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to histamine, it may interact with histamine receptors, potentially modulating their activity .

Biochemical Pathways

If it does interact with histamine receptors, it could influence pathways related to inflammation, gastric acid secretion, and neurotransmission .

Pharmacokinetics

Its solubility in dichloromethane, ethyl acetate, and methanol suggests that it may be well-absorbed in the body

特性

IUPAC Name |

tert-butyl N-[2-(1-tritylimidazol-4-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)30-20-19-26-21-32(22-31-26)29(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22H,19-20H2,1-3H3,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXALNDHJGZLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652491 |

Source

|

| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327160-17-8 |

Source

|

| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

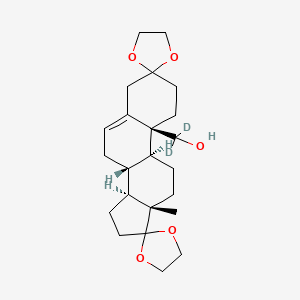

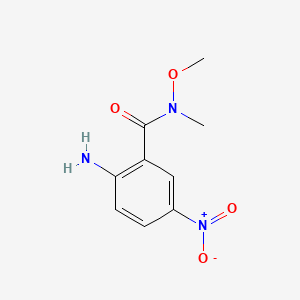

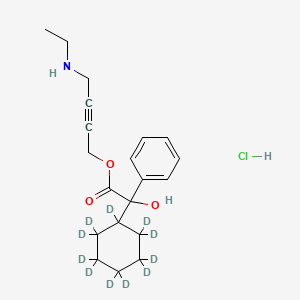

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)